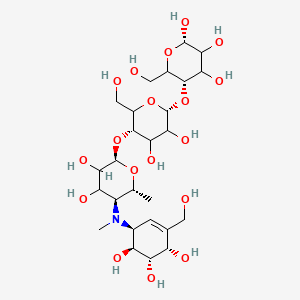
N-Methyl Acarbose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl Acarbose is a derivative of acarbose, a well-known alpha-glucosidase inhibitor used primarily in the treatment of type 2 diabetes. Acarbose works by inhibiting enzymes that break down carbohydrates into glucose, thereby reducing postprandial blood glucose levels. This compound retains the core structure of acarbose but includes an additional methyl group, which can potentially alter its pharmacological properties and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Acarbose typically involves the methylation of acarbose. One common method is the reductive methylation of acarbose using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous solution at a controlled pH to ensure selective methylation of the desired amine group.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of microorganisms such as Actinoplanes sp. to produce acarbose, followed by chemical methylation. The fermentation process is optimized for high yield, and the methylation step is carefully controlled to ensure purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl Acarbose undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Can be reduced to form N-methylated amines.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the methylated nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-Methylated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl Acarbose has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of methylation on alpha-glucosidase inhibitors.
Biology: Investigated for its potential to modulate carbohydrate metabolism in various organisms.
Medicine: Explored as a potential therapeutic agent for diabetes and other metabolic disorders.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
N-Methyl Acarbose exerts its effects by inhibiting alpha-glucosidase enzymes located in the brush border of the intestinal mucosa. These enzymes are responsible for breaking down complex carbohydrates into simple sugars. By inhibiting these enzymes, this compound reduces the absorption of glucose, thereby lowering postprandial blood glucose levels. The methyl group may enhance its binding affinity to the enzyme, potentially increasing its efficacy compared to acarbose.
Comparison with Similar Compounds
Similar Compounds
Acarbose: The parent compound, widely used as an alpha-glucosidase inhibitor.
Miglitol: Another alpha-glucosidase inhibitor with a different structure but similar mechanism of action.
Voglibose: A third alpha-glucosidase inhibitor used in the treatment of type 2 diabetes.
Uniqueness
N-Methyl Acarbose is unique due to the presence of the methyl group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in improved efficacy, reduced side effects, or different metabolic pathways compared to its parent compound and other similar inhibitors.
Properties
Molecular Formula |
C26H45NO18 |
|---|---|
Molecular Weight |
659.6 g/mol |
IUPAC Name |
(2S,5S)-5-[(2R,5S)-5-[(2R,5S,6R)-3,4-dihydroxy-6-methyl-5-[methyl-[(1S,4S,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C26H45NO18/c1-7-12(27(2)9-3-8(4-28)13(31)16(34)14(9)32)15(33)20(38)25(41-7)44-23-11(6-30)43-26(21(39)18(23)36)45-22-10(5-29)42-24(40)19(37)17(22)35/h3,7,9-26,28-40H,4-6H2,1-2H3/t7-,9+,10?,11?,12-,13+,14+,15?,16+,17?,18?,19?,20?,21?,22-,23-,24+,25-,26-/m1/s1 |
InChI Key |
ZGQMTANJRGQQSE-HMYUHTNGSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C(C([C@H](O1)O[C@@H]2C(O[C@@H](C(C2O)O)O[C@@H]3C(O[C@@H](C(C3O)O)O)CO)CO)O)O)N(C)[C@H]4C=C([C@@H]([C@@H]([C@H]4O)O)O)CO |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)N(C)C4C=C(C(C(C4O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


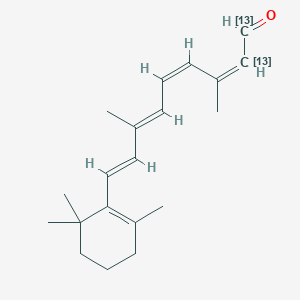
![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)


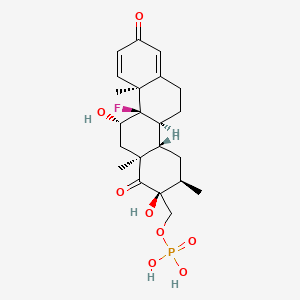
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)
![1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)
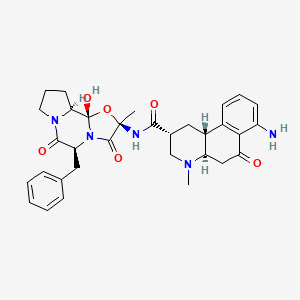
![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)
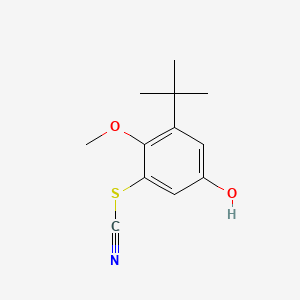
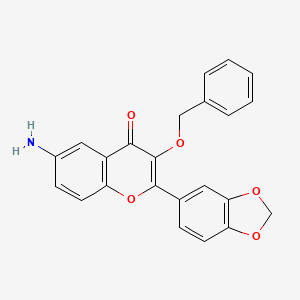
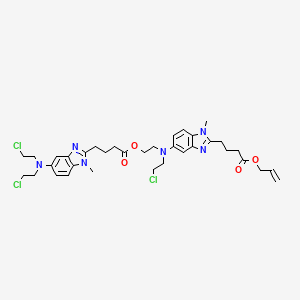
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
